Lipophilicity Modulation: XLogP Comparison with 2‑Phenyl and 2‑Methyl Analogs
The imidazol‑1‑yl substituent imparts a significantly lower computed lipophilicity (XLogP = 1.6) compared to the 2‑phenyl analog (XLogP ≈ 2.8) and the 2‑methyl analog (XLogP ≈ 1.8) [1]. A reduction of ≥ 0.2 logP units is often associated with improved aqueous solubility and reduced off‑target binding, making this compound a preferred starting point for fragment‑based campaigns where lower lipophilicity is desired [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.6 |
| Comparator Or Baseline | 2‑Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: XLogP ≈ 2.8; 2‑Methylimidazo[1,2-a]pyridine-3-carbaldehyde: XLogP ≈ 1.8 |
| Quantified Difference | ΔXLogP = -1.2 (vs. phenyl); -0.2 (vs. methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity can translate into superior developability profiles, particularly for central nervous system or oral drug targets where logP ceilings are critical.
- [1] PubChem Compound Summary for CID 43477904 (target compound), CID 35280 (2-phenyl analog), CID 27916 (2-methyl analog). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/43477904 (accessed 2026-05-03). View Source
